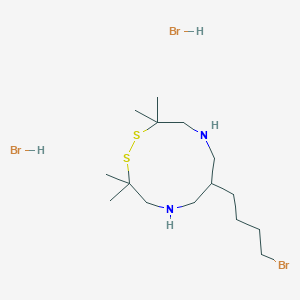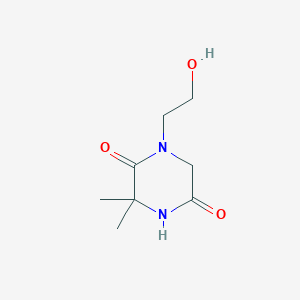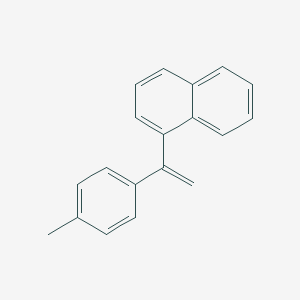
(R)-(+)-Ethyl Leucate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
(R)-(+)-Ethyl Leucate, can be synthesized through esterification reactions involving 2-hydroxy-4-methylvaleric acid and ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation and crystallization techniques.
化学反応の分析
Types of Reactions
(R)-(+)-Ethyl Leucate, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvaleric acid or 2-hydroxy-4-methylvaleric acid.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
(R)-(+)-Ethyl Leucate, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
作用機序
The mechanism of action of (R)-(+)-Ethyl Leucate, involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding to enzymes and receptors. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects .
類似化合物との比較
(R)-(+)-Ethyl Leucate, can be compared with similar compounds such as:
Ethyl 2-hydroxy-4-methylvalerate, (2S)-: The enantiomer of the (2R)- form, differing in its stereochemistry.
Ethyl 2-hydroxyisocaproate: A similar compound with a different carbon chain structure.
Ethyl leucate: Another ester with a similar functional group arrangement but different carbon chain length.
The uniqueness of this compound, lies in its specific stereochemistry, which can influence its reactivity and interactions in biological systems .
特性
IUPAC Name |
ethyl (2R)-2-hydroxy-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60856-83-9 |
Source


|
| Record name | Ethyl 2-hydroxy-4-methylvalerate, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39C7U1A75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Ethyl Leucate in wine production?
A: Ethyl Leucate is a significant flavor compound in wine, contributing fruity and floral aromas. [] Its concentration is influenced by grape ripeness and the timing of harvest. Later harvest dates generally result in lower concentrations of Ethyl Leucate in the final wine. [] This highlights the importance of understanding the relationship between grape maturity, winemaking practices, and the resulting flavor profile.
Q2: Are there analytical methods available to specifically quantify Ethyl Leucate in complex mixtures like wine?
A: While the provided abstracts don't delve into specific analytical techniques, one paper focuses on the "Qualitative and quantitative determination of ethyl-2-hydroxy-4-methylpentanoate (ethyl leucate) in wine". [] This suggests that established methods exist for accurate quantification, which is crucial for understanding its contribution to the sensory experience of wine.
Q3: What is the historical context of research on Ethyl Leucate?
A: Early research, dating back to the late 19th century, focused on the synthesis of Ethyl Leucate. One study describes the "Action of zincethyl upon ethylic leucate," highlighting the historical methods used to produce this compound. [] This historical context underscores the evolution of our understanding and applications of this chemical.
Q4: Beyond its presence in wine, are there other areas where Ethyl Leucate plays a role?
A: Research points to the involvement of a specific enzyme, 4-methyl-2-oxopentanoate reductase, in the synthesis of Ethyl Leucate, contributing to the flavor profile of Japanese sake. [] This suggests a broader application of this compound in fermented beverages beyond wine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetic acid](/img/structure/B137935.png)


![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)







